molecular formula C8H15NO2 B13153135 (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid

(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid

Cat. No.: B13153135
M. Wt: 157.21 g/mol
InChI Key: DIVADYPGMGAEJG-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the cyclopentane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various amide derivatives, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,4S)-2-Amino-4-(dimethylcarbamoyl)cyclohexyl
  • N1-((1S,2R,4S)-2-Amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide

Uniqueness

(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid is unique due to its specific stereochemistry and the presence of an ethyl group on the cyclopentane ring. This structural feature distinguishes it from other similar compounds and can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,2R,4R)-2-amino-4-ethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-5-3-6(8(10)11)7(9)4-5/h5-7H,2-4,9H2,1H3,(H,10,11)/t5-,6+,7-/m1/s1

InChI Key

DIVADYPGMGAEJG-DSYKOEDSSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H]([C@@H](C1)N)C(=O)O

Canonical SMILES

CCC1CC(C(C1)N)C(=O)O

Origin of Product

United States

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